molecular formula C7H10O3 B041794 Methyl 2-oxocyclopentanecarboxylate CAS No. 10472-24-9

Methyl 2-oxocyclopentanecarboxylate

Cat. No. B041794
CAS RN: 10472-24-9
M. Wt: 142.15 g/mol
InChI Key: PZBBESSUKAHBHD-UHFFFAOYSA-N
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Description

Methyl 2-oxocyclopentanecarboxylate is a compound that has been studied in various contexts due to its relevance in organic synthesis. It is known for its role in the formation of functionalized compounds and as a structural sub-unit in bioactive compounds.

Synthesis Analysis

  • The synthesis of Methyl 2-oxocyclopentanecarboxylate derivatives, like methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate, involves nucleophilic ring-opening reactions, leading to the formation of significant structural sub-units in bioactive compounds (Santos et al., 2000).

Molecular Structure Analysis

  • The molecular structure of Methyl 2-oxocyclopentanecarboxylate and its derivatives has been characterized using various spectroscopic methods, including NMR, to confirm its structure and analyze its properties (He et al., 1997).

Chemical Reactions and Properties

  • Various derivatives of Methyl 2-oxocyclopentanecarboxylate have been synthesized, demonstrating diverse reactivity and forming important intermediates in organic synthesis. For example, the synthesis of enantiopure derivatives highlights its application in stereocontrolled transformations (Fernandez et al., 2008).

Physical Properties Analysis

  • The physical properties of Methyl 2-oxocyclopentanecarboxylate derivatives, such as melting points and solubility, have been studied and reported in various researches, contributing to the understanding of its behavior in different chemical contexts (Qi Yan-yan, 2013).

Chemical Properties Analysis

  • The chemical properties, including reactivity and stability, of Methyl 2-oxocyclopentanecarboxylate and its derivatives, have been explored through various synthetic routes and reaction mechanisms. This includes studies on its role in facilitating specific reactions like aldol reactions and Dieckmann condensation (Qi Yan-yan, 2013).

properties

IUPAC Name

methyl 2-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-10-7(9)5-3-2-4-6(5)8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBBESSUKAHBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884473
Record name Cyclopentanecarboxylic acid, 2-oxo-, methyl ester
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Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxocyclopentanecarboxylate

CAS RN

10472-24-9
Record name Methyl 2-oxocyclopentanecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanecarboxylic acid, 2-oxo-, methyl ester
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Record name Cyclopentanecarboxylic acid, 2-oxo-, methyl ester
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Record name Cyclopentanecarboxylic acid, 2-oxo-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-oxocyclopentanecarboxylate
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Synthesis routes and methods

Procedure details

8.7 g (50 mmol) of dimethyl adipate, anhydrous aluminum trichloride (20 g) and 100 ml of dry dichloromethane were cooled to 0° C. under an ice bath. At 0° C., triethylamine (dried with sodium hydroxide, 45 ml) was added dropwise and slowly. After addition, the ice bath was removed and the reaction was carried out at room temperature for 4 hours, being monitored with TLC. After the reaction was completed, the reaction liquid was poured into an ice-water mixture slowly, which was stirred for 30 min. The organic layer was separated and the aqueous layer was extracted with dichloromethane (50 ml×2). The organic layers were combined and washed with water and then with saturated NaCl, dried with anhydrous magnesium sulfate, and filtrated. The solvent was distilled off under reduced pressure to give 5.1 g of 2-oxocyclopentanecarboxylate methyl ester. The yield was 71.8%.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-oxocyclopentanecarboxylate
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Citations

For This Compound
294
Citations
C Blanco, A Rojas, I Caballero… - … journal of food …, 2006 - Wiley Online Library
… As a result the abilities of methyl 2‐oxocyclopentanecarboxylate to chelate iron(III) in aqueous solutions was investigated. Thermodynamic and kinetic parameters associated with the …
Number of citations: 2 ifst.onlinelibrary.wiley.com
A Rojas, J Sumillera, CA Blanco - Journal of Physical Organic …, 2000 - Wiley Online Library
… endo-enol form of methyl 2-oxocyclopentanecarboxylate is con… in the case of methyl 2-oxocyclopentanecarboxylate. In fact, … tautomer of methyl 2-oxocyclopentanecarboxylate (HMCPk) …
Number of citations: 3 onlinelibrary.wiley.com
P Smith, CI Weathers, WH Donovan - Journal of Magnetic Resonance …, 1988 - Elsevier
Using the TiCl 3 H 2 O 2 radical-generating method at 10–40C, we have successfully characterized by EPR radicals formed from the substrates ulbarcyclopentanone, I, and methyl 2-…
Number of citations: 6 www.sciencedirect.com
R Arnecke, U Groth, T Köhler - Liebigs Annalen der Chemie, 1994 - Wiley Online Library
… was achieved in two reaction steps in an overall yield of 20 to 79% via a zinc chloride‐catalyzed thioalkylation of the zinc enolate of methyl 2‐oxocyclopentanecarboxylate (3) and …
B Rhodes, S Rowling, P Tidswell, S Woodward… - Journal of Molecular …, 1997 - Elsevier
… Methyl-2-oxocyclopentanecarboxylate 1a is suggested to form the hydroperoxide 7 (R=Me) under cobalt catalysis in the absence of alkenes [14]. In our system 2a and 6a are the major …
Number of citations: 42 www.sciencedirect.com
EH Evans - 1984 - search.proquest.com
… Methyl 2-oxocyclopentanecarboxylate (52) was the starting material that was used. Condensations of one end of a dihalide with this $-ketoester (52) are well known [55] and it was …
Number of citations: 5 search.proquest.com
JJ Tait - 2005 - elibrary.ru
… of dimethyl adipate ( MA ), dimethyl pimelate ( MP ), and dimethyl (R,R/S,S)-3,4-diphenyl adipate ( DPMA ) in methanolic methoxide to produce methyl 2-oxocyclopentanecarboxylate ( …
Number of citations: 0 elibrary.ru
M Gruselle, T Kanger, R Thouvenot, A Flambard… - ACS …, 2011 - ACS Publications
… of apatites as catalysts for the Michael C–C addition, and we focused our attention on the reaction of ethyl 2-oxocyclopentanecarboxylate 1, methyl 2-oxocyclopentanecarboxylate 2, …
Number of citations: 34 pubs.acs.org
GL Zhao, JS Li, L Wang - Acta Crystallographica Section E: Structure …, 2006 - scripts.iucr.org
… A mixture of methyl 2-oxocyclopentanecarboxylate (28.4 g, 0.2 mol) and benzyltrimethylammonium hydroxide solution (1 ml, 40%) was stirred in an ice-cooled toluene …
Number of citations: 3 scripts.iucr.org
T Akiyama, T Katoh, K Mori - Angewandte Chemie, 2009 - Wiley Online Library
… Methyl 2-oxocyclopentanecarboxylate also afforded the corresponding adduct with high … In the case of methyl 2-oxocyclopentanecarboxylate, kinetic resolution was not observed in the …
Number of citations: 132 onlinelibrary.wiley.com

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